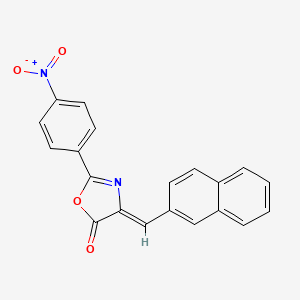![molecular formula C13H12N2O3 B11562612 N'-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide](/img/structure/B11562612.png)
N'-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in various fields. This compound is characterized by the presence of a furan ring and a methoxybenzohydrazide moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 2-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The furan ring and methoxybenzohydrazide moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial agent.
Industry: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide involves its interaction with biological targets. The compound can bind to metal ions, forming complexes that exhibit biological activity. These metal complexes can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide: Similar in structure but with a different substituent on the hydrazide moiety.
N’-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
N’-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C13H12N2O3/c1-17-12-7-3-2-6-11(12)13(16)15-14-9-10-5-4-8-18-10/h2-9H,1H3,(H,15,16)/b14-9+ |
Clé InChI |
LRVMRBCRAADUGL-NTEUORMPSA-N |
SMILES isomérique |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC=CO2 |
SMILES canonique |
COC1=CC=CC=C1C(=O)NN=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11562530.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11562535.png)
![1-[5-(4-Methyl-piperazin-1-yl)-2-nitro-phenylamino]-propan-2-ol](/img/structure/B11562541.png)
![(1S,2R,3aR)-2-(2-methoxyphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11562543.png)
![4-bromo-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11562565.png)

![6-Amino-3-methyl-4-(4-nitrothiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11562573.png)

![Benzyl {[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11562585.png)
![3-amino-6-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11562589.png)
![1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11562611.png)
![N-(2-ethylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide](/img/structure/B11562617.png)
![2-[(2,4-Dichlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11562619.png)
